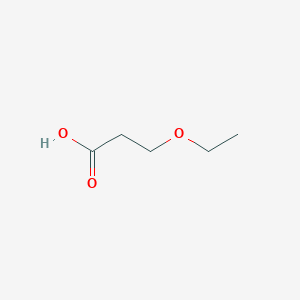

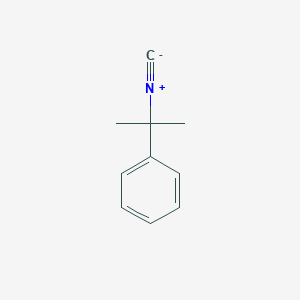

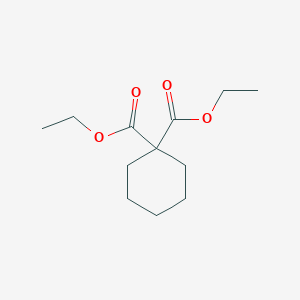

Diethyl 1,1-cyclohexanedicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

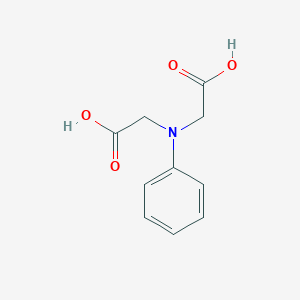

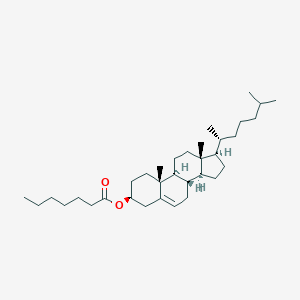

Diethyl 1,1-cyclohexanedicarboxylate, also known as DEC, is a synthetic organic compound that is used in a variety of applications, such as in the synthesis of pharmaceuticals, the manufacture of plastics, and as a reagent in chemical reactions. It is an important intermediate in the production of several drugs, including the antifungal agent clotrimazole, and the anticonvulsant vigabatrin. DEC is also used in the synthesis of a variety of other compounds, such as dyes, resins, and surfactants.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Diethyl 1,1-cyclohexanedicarboxylate derivatives have been explored for their potential antimicrobial properties. A study conducted by Shoaib (2019) synthesized a novel cyclohexane tosyloxyimine derivative via the reaction of diethyl 4-hydroxy-6-(hydroxyimino)-4-methyl-2-phenylcyclohexane-1,3-dicarboxylate, demonstrating better antimicrobial properties against Gram-negative bacteria compared to Gram-positive bacteria and fungi (Shoaib, 2019).

Coordination Chemistry and Material Science

The coordination chemistry of cyclohexanepolycarboxylate ligands has been extensively reviewed, with particular attention to their applications in materials science, especially as magnetic materials. The review highlights the conformational transformation of cyclohexanepolycarboxylic acids in the presence of various metal ions, providing insights into the potential applications of these compounds in creating new materials (Lin & Tong, 2011).

Molecular Synthesis

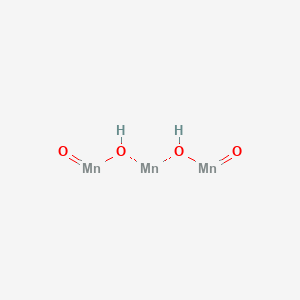

Research into cyclohexanedicarboxylates of Cd and Mn has revealed their utility in forming chain and layered structures, with a focus on the e,e conformation being most favored. This systematic study underlines the importance of these compounds in the development of complex molecular architectures (Thirumurugan, Avinash, & Rao, 2006).

Solid-State Properties and Hydrolysis Rate

The synthesis of multiblock copolyesters containing butylene 1,4-cyclohexanedicarboxylate and diethylene glycol 1,4-cyclohexanedicarboxylate sequences has introduced a new class of materials. The study by Gigli et al. (2014) showcases how the molecular architecture of these copolyesters significantly influences their crystallinity, thermal, mechanical properties, degradation rate, and biocompatibility, making them promising candidates for biomedical applications (Gigli et al., 2014).

Safety and Hazards

The safety data sheet for Diethyl 1,1-cyclohexanedicarboxylate indicates that it may be harmful if swallowed . It may cause respiratory irritation and drowsiness or dizziness . Prolonged or repeated exposure may cause damage to organs . In case of accidental ingestion or contact, immediate medical attention is advised .

Propiedades

IUPAC Name |

diethyl cyclohexane-1,1-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-15-10(13)12(11(14)16-4-2)8-6-5-7-9-12/h3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHUKQNAQSRVKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCC1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290214 |

Source

|

| Record name | Diethyl 1,1-cyclohexanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1139-13-5 |

Source

|

| Record name | 1139-13-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 1,1-cyclohexanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is the effect of a 4-t-butyl substituent on the reactivity of diethyl cyclohexane-1,1-dicarboxylate significant for conformational analysis?

A1: The research demonstrates that a 4-t-butyl group, similar to a 4-methyl group, does not influence the rate constant of ethoxy-exchange in diethyl cyclohexane-1,1-dicarboxylate []. This finding is crucial for the kinetic method of conformational analysis in cyclohexane systems. This method relies on the assumption that substituents like t-butyl, often used to "lock" conformations due to their steric bulk, do not inherently alter the reaction rates at the site under investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.